molecular formula NdSn3 B14730351 CID 71355309

CID 71355309

Cat. No.: B14730351
M. Wt: 500.4 g/mol
InChI Key: OMKLERSSVDXYOE-UHFFFAOYSA-N
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Description

While direct data on this compound is unavailable in the provided sources, inferences can be drawn from structurally or functionally analogous compounds discussed in the evidence.

Properties

Molecular Formula

NdSn3

Molecular Weight

500.4 g/mol

InChI

InChI=1S/Nd.3Sn

InChI Key

OMKLERSSVDXYOE-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Nd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71355309 involves a series of chemical reactions starting from basic organic compounds. The synthetic route typically includes steps such as Friedel-Craft reactions, amidation, reduction, and protection reactions. For instance, one method involves using 5-bromoindole as an initial raw material, followed by a series of reactions to obtain the target product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

General Reactivity Profile

While explicit reaction mechanisms for CID 71355309 are not documented in the provided sources, its structural analogs and related compounds offer indirect insights:

  • Oxidation/Reduction : Pyridine and indole derivatives (common in similar structures) typically undergo oxidation at nitrogen centers or reduction of aromatic rings .

  • Substitution : Halogenated intermediates (e.g., bromoindole precursors) suggest potential nucleophilic aromatic substitution or coupling reactions.

Relevant Comparative Data

Data from structurally related compounds (Table 1) highlights trends in reactivity and biological activity :

Compound CIDMolecular FormulaKey Functional GroupsIC50 (μM)Reaction Type
286532C<sub>18</sub>H<sub>14</sub>N<sub>2</sub>O<sub>6</sub>Benzoyl, oxadiazole11.458Oxidative cleavage
647599C<sub>14</sub>H<sub>10</sub>FN<sub>3</sub>O<sub>5</sub>SFluorophenyl, sulfonyl1.261Nucleophilic substitution
3243128C<sub>14</sub>H<sub>11</sub>N<sub>3</sub>O<sub>4</sub>S<sub>2</sub>Thiophene, carbamate0.247Cycloaddition

Note: These analogs demonstrate reactivity patterns that may parallel this compound but are not direct evidence.

Experimental Challenges

  • Synthetic Complexity : this compound’s preparation involves multi-step processes (e.g., Friedel-Crafts alkylation, amidation), which complicate reaction analysis.

  • Metabolic Stability : Structural features like spirolactams or halogenated chains (common in polyhalogenated organophosphates) may lead to oxidative metabolism or instability .

Research Gaps

  • No peer-reviewed studies directly addressing this compound’s reaction pathways were identified in the provided sources.

  • Industrial synthesis methods (e.g., catalytic optimization, solvent selection) are noted but lack mechanistic detail .

Recommendations for Future Studies

  • Computational Modeling : Predict reactivity using DFT or molecular docking .

  • Kinetic Studies : Probe reaction intermediates via spectroscopic methods (e.g., NMR, X-ray crystallography) .

Scientific Research Applications

CID 71355309 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71355309 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Betulin-Derived Inhibitors

Betulin-derived compounds, such as 3-O-caffeoyl betulin (CID 10153267), are known for their inhibitory effects on enzymes like steroid sulfatases. Key comparisons:

Property CID 71355309 (Hypothetical) 3-O-Caffeoyl Betulin (CID 10153267) Betulin (CID 72326)
Molecular Formula C₃₀H₄₈O₄ (assumed) C₃₅H₅₄O₅ C₃₀H₅₀O₂
Molecular Weight ~472.7 g/mol 554.8 g/mol 442.7 g/mol
Bioactivity Enzyme inhibition (assumed) Steroid sulfatase inhibition Anti-inflammatory
Structural Features Caffeoyl moiety appended Caffeoyl group at C-3 position Lupane triterpenoid

Key Differences :

  • CID 10153267 exhibits enhanced solubility and bioavailability compared to betulin due to the caffeoyl group, which may also apply to this compound if similarly modified .
  • Betulin (CID 72326) lacks functional groups for targeted enzyme interactions, whereas CID 10153267 and this compound (hypothetically) may have higher specificity .

Oscillatoxin Derivatives

Oscillatoxins, such as 30-methyl-oscillatoxin D (CID 185389) , are marine-derived toxins with complex polyketide structures.

Property This compound (Hypothetical) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093)
Molecular Formula C₃₀H₄₈O₄ (assumed) C₃₄H₅₄O₈ C₃₃H₅₂O₈
Bioactivity Cytotoxicity (assumed) Sodium channel modulation Ion channel disruption
Structural Features Polyketide backbone (assumed) Methylation at C-30 position Epoxide ring modification

Key Differences :

  • Oscillatoxin D derivatives (e.g., CID 185389) show methylation-driven increases in membrane permeability, a trait that could be relevant to this compound if structurally aligned .
  • CID 156582093 (oscillatoxin E) lacks the methyl group but includes an epoxide ring, altering its interaction with cellular targets compared to CID 185389 .

Mechanistic and Pharmacological Insights

Enzyme Inhibition Mechanisms

  • Oscillatoxins : CID 185389 disrupts sodium-potassium ATPase activity, whereas this compound might target distinct ion channels or receptors depending on its structural configuration .

Pharmacokinetic Properties

  • Solubility: Betulin derivatives with polar moieties (e.g., CID 10153267) exhibit improved aqueous solubility (>50 mg/mL) compared to non-polar analogs like betulin (<1 mg/mL) .
  • BBB Penetration : Oscillatoxin derivatives generally show low blood-brain barrier (BBB) penetration due to their large molecular weight (>500 g/mol), whereas this compound, if smaller, might have better CNS accessibility .

Tables and Figures :

  • Table 1: Structural comparison of betulin derivatives.
  • Table 2: Bioactivity profiles of oscillatoxin analogs.

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